molecular formula C9H4F4 B596945 2-Fluoro-4-(trifluoromethyl)phenylacetylene CAS No. 1233506-35-8

2-Fluoro-4-(trifluoromethyl)phenylacetylene

Cat. No.: B596945
CAS No.: 1233506-35-8
M. Wt: 188.125
InChI Key: ZRNWLVCODHSSTQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4F4 It is a derivative of phenylacetylene, where the phenyl ring is substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetylene typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, where 2-Fluoro-4-(trifluoromethyl)iodobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of solvents and catalysts may also be adjusted to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in Sonogashira coupling.

    Solvents: THF, DMF, and toluene are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted phenylacetylenes, while substitution reactions can yield a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylacetylene involves its ability to participate in various chemical reactions due to the presence of the fluoro and trifluoromethyl groups. These groups can influence the electronic properties of the molecule, making it more reactive in certain types of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(trifluoromethyl)phenylacetylene is unique due to the combination of the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific types of chemical reactions and applications where these properties are advantageous.

Properties

IUPAC Name

1-ethynyl-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNWLVCODHSSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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